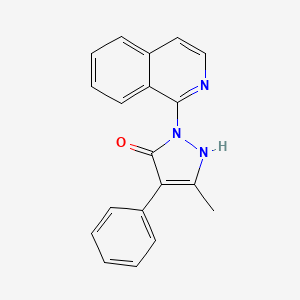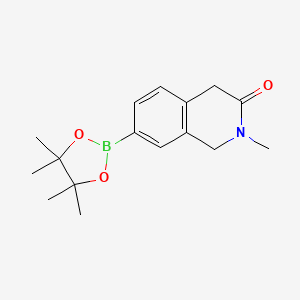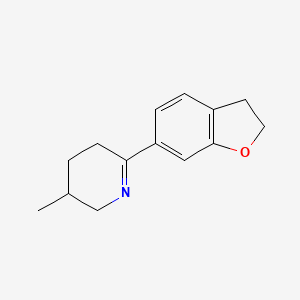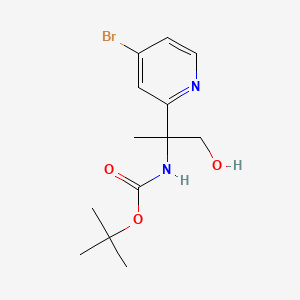![molecular formula C26H46 B13935722 2-n-Decylperhydroindeno[2,1-a]indene CAS No. 55191-42-9](/img/structure/B13935722.png)
2-n-Decylperhydroindeno[2,1-a]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-n-Decylperhydroindeno[2,1-a]indene is a complex organic compound with the molecular formula C26H46 It is a derivative of indenoindene, characterized by a decyl group attached to the indenoindene core
Preparation Methods
The synthesis of 2-n-Decylperhydroindeno[2,1-a]indene involves several steps. One common method includes the hydrogenation of indenoindene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and hydrogen gas. The process is carried out under controlled temperature and pressure to ensure the complete hydrogenation of the indenoindene core .
Industrial production methods may involve more scalable approaches, such as continuous flow hydrogenation, which allows for the efficient production of large quantities of the compound. This method ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
2-n-Decylperhydroindeno[2,1-a]indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst, resulting in the formation of fully hydrogenated products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in fully saturated hydrocarbons.
Scientific Research Applications
2-n-Decylperhydroindeno[2,1-a]indene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural properties may allow it to interact with specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-n-Decylperhydroindeno[2,1-a]indene involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
2-n-Decylperhydroindeno[2,1-a]indene can be compared with other similar compounds, such as:
Indenoindene: The parent compound, which lacks the decyl group. It has different reactivity and applications.
Perhydroindenoindene: A fully hydrogenated derivative of indenoindene, with different chemical properties.
Decylindene: A compound with a similar decyl group but different core structure.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
55191-42-9 |
|---|---|
Molecular Formula |
C26H46 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
2-decyl-1,2,3,4,4a,4b,5,5a,6,7,8,9,9a,9b,10,10a-hexadecahydroindeno[2,1-a]indene |
InChI |
InChI=1S/C26H46/c1-2-3-4-5-6-7-8-9-12-20-15-16-24-22(17-20)19-26-23-14-11-10-13-21(23)18-25(24)26/h20-26H,2-19H2,1H3 |
InChI Key |
FMFOWFYFUFZSMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1CCC2C(C1)CC3C2CC4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide](/img/structure/B13935643.png)
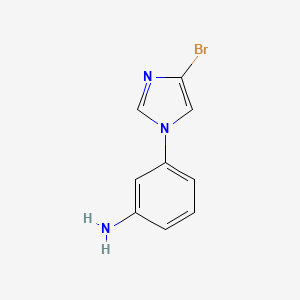
![3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13935647.png)
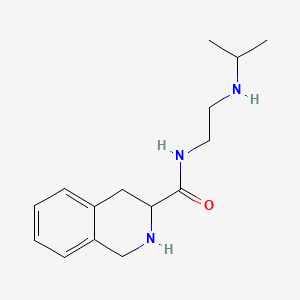
![3-[5-Methoxy-1-(3-phenoxy-benzenesulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13935655.png)
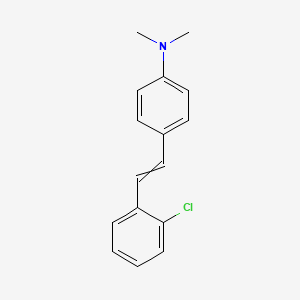
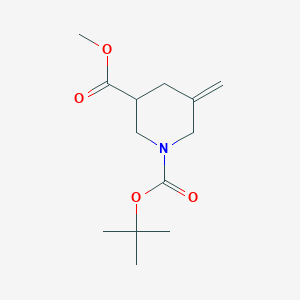
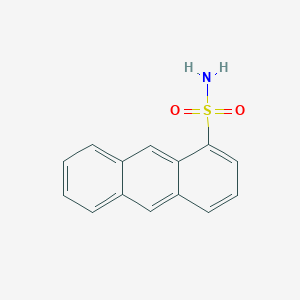
![tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13935693.png)
![6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)
